molecular formula C16H24N2O3 B1312748 tert-butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate CAS No. 252574-03-1

tert-butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B1312748
M. Wt: 292.37 g/mol
InChI Key: GVYATPKTSSTHKN-KBPBESRZSA-N
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Description

Tert-butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 252574-03-1 . It has a molecular weight of 292.38 . This compound is used in various applications in scientific research, including drug discovery, catalysis, and organic synthesis.


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-13(14(19)11-18)17-9-12-7-5-4-6-8-12/h4-8,13-14,17,19H,9-11H2,1-3H3/t13-,14-/m0/s1 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.38 . The IUPAC name is tert-butyl (3S,4S)-3-(benzylamino)-4-hydroxy-1-pyrrolidinecarboxylate .

Scientific Research Applications

Stereoselective Syntheses

This compound is involved in the stereoselective synthesis of complex molecules. For instance, research has demonstrated the use of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives in reactions to yield cis and trans isomers of piperidine carboxylates through selective reactions. These methodologies are crucial for the development of pharmaceuticals and biologically active molecules, showcasing the importance of such compounds in facilitating stereochemical control in synthetic chemistry (Boev et al., 2015).

Enzyme-catalyzed Kinetic Resolution

Enzyme-catalyzed kinetic resolution of related compounds demonstrates the application of biocatalysis in achieving high enantioselectivity. The resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate by enzymes highlights the role of chiral compounds in accessing enantiomerically pure substances, which is pivotal for drug synthesis and the study of substance behavior in biological systems (Faigl et al., 2013).

Mechanistic Studies and Chemical Transformations

Mechanistic studies of chemical transformations involving tert-butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate and its derivatives have led to the discovery of novel reactions and provided insights into reaction pathways. For example, research on the N→O tert-butyloxycarbonyl (Boc) group migration offers a glimpse into the intricate mechanisms that can be harnessed for synthesizing structurally complex molecules, thus broadening the scope of synthetic organic chemistry (Xue & Silverman, 2010).

Synthetic Methodologies and Applications

The compound and its analogs serve as key intermediates in the synthesis of various biologically relevant molecules. The development of efficient synthetic routes for such intermediates is crucial for the pharmaceutical industry. This is exemplified by research focusing on the synthesis of tert-butyl-4-methyl-3-oxopiperidine-1-carboxylate, a related compound, which is an important intermediate in the development of novel inhibitors. Such studies not only provide valuable synthetic methodologies but also contribute to the advancement of medicinal chemistry (Chen Xin-zhi, 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The Material Safety Data Sheet (MSDS) provides more detailed safety information .

properties

IUPAC Name

tert-butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-13(14(19)11-18)17-9-12-7-5-4-6-8-12/h4-8,13-14,17,19H,9-11H2,1-3H3/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYATPKTSSTHKN-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461013
Record name tert-Butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate

CAS RN

252574-03-1, 138026-89-8
Record name 1,1-Dimethylethyl (3S,4S)-3-hydroxy-4-[(phenylmethyl)amino]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252574-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-Benzylamino-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester
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